Product packaging for Methyl 2-chloro-5-phenylnicotinate(Cat. No.:)

Methyl 2-chloro-5-phenylnicotinate

Cat. No.: B7960961
M. Wt: 247.67 g/mol
InChI Key: CVPJNBWQEZOTRU-UHFFFAOYSA-N
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Description

Methyl 2-chloro-5-phenylnicotinate is a chemical compound of interest in organic and medicinal chemistry research. It features a nicotinate core, a structure known for its prevalence in biologically active molecules . This particular derivative is substituted with a chloro group at the 2-position and a phenyl ring at the 5-position of the pyridine ring, making it a potential intermediate for the synthesis of more complex molecules. Research Applications: While the specific biological activity of this compound is not detailed in the available literature, its structure suggests it is a valuable building block in chemical synthesis. Researchers may utilize it in the exploration of new pharmacologically active compounds, given that nicotinic acid derivatives and related phenyl-substituted pyridines have been investigated for a wide range of activities, including as antimicrobial and anti-inflammatory agents . The chloro and ester functional groups make it a versatile precursor for further functionalization through cross-coupling reactions and nucleophilic substitutions. Handling and Safety: As a research chemical, this product is For Research Use Only and is not intended for diagnostic or therapeutic uses. Based on similar nicotinate derivatives, this compound may cause skin and eye irritation and could be harmful if swallowed . Researchers should consult the Safety Data Sheet (SDS) and use appropriate personal protective equipment. It is recommended to store the compound in an inert atmosphere at room temperature or between 2-8°C .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H10ClNO2 B7960961 Methyl 2-chloro-5-phenylnicotinate

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-chloro-5-phenylpyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO2/c1-17-13(16)11-7-10(8-15-12(11)14)9-5-3-2-4-6-9/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVPJNBWQEZOTRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N=CC(=C1)C2=CC=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Methyl 2 Chloro 5 Phenylnicotinate

Precursor Synthesis and Functional Group Interconversions

The synthesis of the immediate precursor, Methyl 5-bromo-2-chloronicotinate, is a critical first stage. This involves the derivatization of nicotinic acid followed by esterification of the resulting carboxylate.

Derivatization from 5-bromo-2-chloronicotinates

The journey towards Methyl 2-chloro-5-phenylnicotinate often commences with 5-bromo-2-chloronicotinic acid. This starting material can be synthesized from nicotinic acid through a bromination reaction. The process typically involves treating nicotinic acid with bromine in the presence of a catalyst such as iron powder and thionyl chloride.

Esterification Techniques for Nicotinate (B505614) Carboxylates

Once 5-bromo-2-chloronicotinic acid is obtained, the carboxyl group is converted to its methyl ester, yielding Methyl 5-bromo-2-chloronicotinate. A common and effective method for this transformation is Fischer esterification. This reaction involves heating the carboxylic acid in methanol (B129727), which acts as both the solvent and the reactant, in the presence of a strong acid catalyst like sulfuric acid. The reaction is driven to completion by removing the water formed during the reaction, often through azeotropic distillation. The use of a phase-transfer catalyst, such as benzyltriethylammonium chloride (BTEAC), has been shown to improve reaction rates and yields.

ReactantReagentCatalystSolventTemperature (°C)Yield (%)
5-bromo-2-chloronicotinic acidMethanolSulfuric AcidMethanolReflux>80

Carbon-Carbon Bond Formation Strategies

The introduction of the phenyl group at the 5-position of the pyridine (B92270) ring is the pivotal step in the synthesis of this compound. Palladium-catalyzed cross-coupling reactions are the predominant methods employed for this transformation.

Palladium-Catalyzed Cross-Coupling Reactions

These reactions offer a versatile and efficient means of forming carbon-carbon bonds. The Suzuki-Miyaura coupling is a particularly prominent example.

The Suzuki-Miyaura coupling reaction is a powerful method for the synthesis of biaryl compounds. In the context of this compound synthesis, this involves the reaction of Methyl 5-bromo-2-chloronicotinate with phenylboronic acid. This reaction is catalyzed by a palladium(0) complex, which is typically generated in situ from a palladium(II) precursor such as palladium(II) acetate or tetrakis(triphenylphosphine)palladium(0). A base, such as sodium carbonate or potassium phosphate, is essential for the activation of the boronic acid. The reaction is typically carried out in a solvent system consisting of an organic solvent like toluene or 1,4-dioxane and water. The choice of phosphine (B1218219) ligand can also significantly influence the efficiency of the coupling.

A typical procedure involves dissolving Methyl 5-bromo-2-chloronicotinate, phenylboronic acid, a palladium catalyst, and a base in a suitable solvent mixture. The reaction mixture is then heated under an inert atmosphere until the starting materials are consumed. Workup and purification by column chromatography yield the desired this compound.

Aryl HalideBoronic AcidCatalystLigandBaseSolventTemperature (°C)
Methyl 5-bromo-2-chloronicotinatePhenylboronic AcidPd(OAc)₂PPh₃K₂CO₃Toluene/Water90-110
Methyl 5-bromo-2-chloronicotinatePhenylboronic AcidPd(PPh₃)₄-Na₂CO₃Dioxane/Water100

While the Suzuki-Miyaura coupling is a mainstay, other palladium-catalyzed arylation methods can also be envisioned for the synthesis of this compound. Direct C-H arylation, for instance, represents an increasingly attractive strategy as it circumvents the need for pre-functionalized coupling partners like boronic acids. In a hypothetical direct C-H arylation approach, Methyl 2-chloronicotinate could be directly coupled with benzene (B151609) in the presence of a suitable palladium catalyst and an oxidant. This approach, while potentially more atom-economical, often requires optimization of reaction conditions to achieve high regioselectivity and yield.

Other cross-coupling reactions, such as the Stille coupling (using organotin reagents) or the Negishi coupling (using organozinc reagents), could also be employed, although the toxicity and sensitivity of the organometallic reagents make them less favorable than the Suzuki-Miyaura coupling for many applications.

Control of Regioselectivity and Stereochemistry in Synthesis

The synthesis of this compound necessitates precise control over the regioselectivity of the reactions to ensure the correct placement of the chloro and phenyl substituents on the pyridine ring. The inherent electronic properties of the pyridine ring, with its electron-deficient nature, influence the reactivity of different positions.

In the context of metal-mediated cross-coupling reactions, the regioselectivity is primarily determined by the position of the leaving group (e.g., a halogen) on the pyridine ring. For instance, starting with methyl 2,5-dichloronicotinate would require a selective coupling at the 5-position. The relative reactivity of C-Cl bonds at different positions can be influenced by the choice of catalyst, ligands, and reaction conditions. For example, the use of bulky phosphine ligands on the palladium catalyst can favor reaction at the less sterically hindered position.

A common strategy to achieve high regioselectivity is to start with a precursor that has distinct leaving groups at the desired positions. For example, using a substrate like methyl 2-chloro-5-bromonicotinate allows for the selective coupling at the more reactive C-Br bond, leaving the C-Cl bond intact. The differential reactivity of carbon-halogen bonds (C-I > C-Br > C-Cl) is a well-established principle in cross-coupling chemistry that can be exploited for regioselective synthesis.

Stereochemistry is not a primary concern in the synthesis of the aromatic this compound itself. However, if chiral centers were present in substituents on the phenyl ring or in the ester group, their control would be crucial. In such cases, the use of chiral ligands in the metal-catalyzed coupling reactions could be employed to induce asymmetry, although this is not directly relevant to the synthesis of the parent compound.

Atom Economy and Green Chemistry Principles in Synthetic Route Design

The principles of green chemistry aim to design chemical processes that are environmentally benign. A key metric in this regard is atom economy , which measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final product. nih.gov

Metal-mediated cross-coupling reactions, while powerful, can have varying atom economies depending on the specific method. For instance, in a Suzuki coupling of methyl 2-chloro-5-bromonicotinate with phenylboronic acid, the theoretical atom economy can be calculated by considering the molecular weights of the reactants and the desired product.

Theoretical Atom Economy Calculation for a Suzuki Coupling:

Assuming the following simplified reaction:

Methyl 2-chloro-5-bromonicotinate + Phenylboronic acid → this compound + Boronic acid waste + Halide salt waste

The atom economy would be calculated as:

(Molecular Weight of Product / Sum of Molecular Weights of all Reactants) x 100%

In addition to atom economy, other green chemistry principles are important considerations in the design of a synthetic route for this compound:

Catalysis: The use of catalytic amounts of palladium or other metals is a cornerstone of these reactions, which is preferable to stoichiometric reagents. libretexts.orgorganic-chemistry.org

Solvent Selection: The choice of solvent is critical. Many cross-coupling reactions are performed in organic solvents like toluene or dioxane. The development of methods that utilize greener solvents such as water or ethanol (B145695), or even solvent-free conditions, would significantly improve the environmental profile of the synthesis.

Energy Efficiency: Conducting reactions at lower temperatures and for shorter durations reduces energy consumption. Microwave-assisted synthesis can sometimes offer advantages in this regard.

Waste Reduction: Minimizing the formation of byproducts and developing methods for catalyst recycling are important for waste reduction. The choice of coupling partner can also impact waste; for example, Suzuki coupling is often favored over Stille coupling due to the lower toxicity of boron-containing byproducts compared to tin compounds. libretexts.org

By evaluating these factors, chemists can design synthetic routes to this compound that are not only efficient in terms of yield but also adhere to the principles of sustainable chemistry.

Chemical Reactivity and Transformation Pathways of Methyl 2 Chloro 5 Phenylnicotinate

Nucleophilic Substitution Reactions on the Pyridine (B92270) Ring

The electron-deficient nature of the pyridine ring, further enhanced by the electron-withdrawing chloro and ester groups, renders the ring susceptible to nucleophilic attack.

Displacement of the C-2 Chloro Group

The chlorine atom at the C-2 position of the pyridine ring is activated towards nucleophilic aromatic substitution (SNAr). This reactivity is a cornerstone of the functionalization of this scaffold. The general mechanism involves the attack of a nucleophile at the C-2 position, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. The subsequent departure of the chloride ion restores the aromaticity of the ring.

A variety of nucleophiles can be employed to displace the C-2 chloro group. For instance, reactions with amines, such as primary and secondary amines, lead to the formation of the corresponding 2-amino-5-phenylnicotinate derivatives. Similarly, alkoxides and thiolates can be used to introduce ether and thioether functionalities, respectively.

NucleophileReagent ExampleProduct Type
AmineR-NH22-Amino-5-phenylnicotinate
AlkoxideR-O-Na+2-Alkoxy-5-phenylnicotinate
ThiolateR-S-Na+2-Thioether-5-phenylnicotinate

This table provides illustrative examples of nucleophilic substitution reactions.

The reaction conditions for these substitutions typically involve heating the reactants in a suitable solvent, often in the presence of a base to neutralize the liberated hydrochloric acid. The choice of solvent and base depends on the specific nucleophile and substrate.

Reactions at the Ester Moiety

The methyl ester group at the C-3 position is also a site for chemical transformation, most notably through hydrolysis. Under either acidic or basic conditions, the ester can be cleaved to yield the corresponding carboxylic acid, 2-chloro-5-phenylnicotinic acid.

Basic hydrolysis is typically carried out using an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, often with a co-solvent like methanol (B129727) or ethanol (B145695) to ensure solubility. The reaction proceeds via a nucleophilic acyl substitution mechanism. Acid-catalyzed hydrolysis, on the other hand, is generally performed by heating the ester in the presence of a strong acid, like sulfuric acid or hydrochloric acid, in an aqueous medium.

The resulting 2-chloro-5-phenylnicotinic acid is a valuable intermediate itself, as the carboxylic acid functionality can be further modified, for example, through amide bond formation or reduction.

Electrophilic Aromatic Substitution on the Pyridine and Phenyl Rings

Electrophilic aromatic substitution (EAS) reactions on methyl 2-chloro-5-phenylnicotinate are more complex due to the presence of two aromatic rings with different substitution patterns and electronic properties. The regioselectivity of these reactions is governed by the directing effects of the existing substituents.

Regioselectivity Directing Effects of Substituents (e.g., C-5, C-6 Reactivity)

Pyridine Ring: The pyridine ring is generally deactivated towards electrophilic attack compared to benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. The presence of the chloro and methyl ester groups further deactivates the ring. However, electrophilic substitution can still occur under forcing conditions. The directing effects of the substituents on the pyridine ring are as follows:

The chloro group at C-2 is a deactivating, ortho, para-director.

The methyl ester group at C-3 is a deactivating, meta-director.

The phenyl group at C-5 is an activating, ortho, para-director.

The ring nitrogen strongly deactivates the ortho (C-2, C-6) and para (C-4) positions.

Considering these competing effects, electrophilic attack on the pyridine ring is generally disfavored. If it were to occur, the most likely position for substitution would be C-4, which is meta to the deactivating ester group and para to the deactivating chloro group, but also influenced by the ring nitrogen. The C-6 position is sterically hindered and electronically deactivated.

Phenyl Ring: The phenyl group at C-5 is attached to an electron-withdrawing pyridine ring, which deactivates the phenyl ring towards electrophilic substitution. However, within the phenyl ring itself, the substituent (the pyridine ring) acts as a deactivating, meta-director. Therefore, electrophilic substitution on the phenyl ring would be expected to occur at the meta-positions relative to the point of attachment to the pyridine ring.

Reaction TypeReagentExpected Major Product on Phenyl Ring
NitrationHNO3/H2SO4Methyl 2-chloro-5-(3-nitrophenyl)nicotinate
HalogenationBr2/FeBr3Methyl 2-chloro-5-(3-bromophenyl)nicotinate
Friedel-Crafts AcylationRCOCl/AlCl3Methyl 2-chloro-5-(3-acylphenyl)nicotinate

This table illustrates the expected regioselectivity of electrophilic aromatic substitution on the phenyl ring.

Advanced Coupling Reactions

Modern cross-coupling reactions provide powerful tools for the further functionalization of this compound, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Further Functionalization via C-H Activation

Palladium-catalyzed C-H activation has emerged as a powerful strategy for the direct functionalization of C-H bonds. nih.gov In the context of this compound, C-H activation could potentially be directed to several positions. For instance, the C-6 position of the pyridine ring and the ortho-positions of the C-5 phenyl ring are potential sites for C-H functionalization.

These reactions often employ a directing group to achieve high regioselectivity. While the ester and chloro groups on the pyridine ring are not typical directing groups for C-H activation, the nitrogen atom of the pyridine ring itself can direct C-H activation at the C-6 position. Furthermore, specialized directing groups could be temporarily installed to achieve functionalization at other specific C-H bonds.

For example, a palladium-catalyzed C-H arylation could be envisioned to introduce a new aryl group at the C-6 position of the pyridine ring or at an ortho-position of the phenyl ring, leading to complex biaryl and terphenyl structures. The development of such methodologies would significantly expand the synthetic utility of this compound.

Diverse Chemical Transformations

The unique arrangement of functional groups in this compound enables a wide array of chemical reactions, from light-induced cycloadditions to strategic modifications of its peripheral groups.

Photochemical reactions offer a powerful method for constructing strained ring systems that are often inaccessible through thermal methods. libretexts.org For pyridine derivatives, photochemical [2+2] cycloadditions can lead to the formation of four-membered rings. libretexts.orgyoutube.com These reactions typically involve the excitation of a molecule to an electronically excited state upon absorption of light, which then reacts with a ground-state partner. youtube.com

In the context of this compound, the pyridine ring or the appended phenyl group could potentially participate in such cycloadditions. The Paterno-Büchi reaction, a [2+2] photocycloaddition of a carbonyl compound with an alkene to form an oxetane, illustrates a common type of this transformation. libretexts.orgrsc.org While direct cycloaddition involving the pyridine ring's C=C or C=N bonds is conceivable, the phenyl ring also presents a site for photochemical activity. mdpi.com The reaction often requires a photosensitizer to facilitate the formation of the necessary triplet excited state. The stereochemistry of the resulting cyclobutane (B1203170) ring is a key aspect of these reactions. libretexts.orgyoutube.com

Recent studies have demonstrated the utility of photochemical reactions for skeletal editing of pyridines, transforming them into different bicyclic systems under mild, catalyst-free conditions. nih.gov This highlights the potential for novel transformations of the core pyridine structure in this compound.

Ring expansion and rearrangement reactions provide pathways to novel heterocyclic scaffolds from readily available pyridine cores. These transformations can involve the insertion of a carbon or heteroatom to create a larger ring system or the rearrangement of the existing ring structure. wikipedia.orgslideshare.net

Strategies for ring expansion of N-heterocycles often utilize intermediates like carbenes or nitrenes. For instance, the reaction of a pyridine with a dichlorocarbene (B158193) can lead to a dichlorocyclopropane intermediate, which then undergoes ring expansion. chempanda.com Another approach involves a rhodium carbenoid-induced ring expansion of related heterocycles like isoxazoles, which proceeds through an ylide intermediate and subsequent rearrangement.

Rearrangements such as the Payne rearrangement, which involves the isomerization of 2,3-epoxy alcohols, and related aza-Payne rearrangements of aziridines, showcase intramolecular migrations that can alter the substitution pattern and stereochemistry of a molecule. wikipedia.org Cationic rearrangements, like the Wagner-Meerwein rearrangement, are also common in organic chemistry and are triggered by the formation of carbocation intermediates, leading to a more stable structure through alkyl or hydride shifts. msu.edu For this compound, such rearrangements could be initiated at various positions, potentially leading to isomeric structures or entirely new heterocyclic systems.

The functional groups attached to the pyridine core of this compound—the chloro group, the phenyl ring, and the methyl ester—are all amenable to further chemical modification.

The 2-chloro substituent is particularly susceptible to nucleophilic aromatic substitution (SNAr). The electron-withdrawing nitrogen atom activates the C2 position, facilitating the displacement of the chloride by a wide range of nucleophiles. chempanda.comwikipedia.org This reaction is a cornerstone of pyridine chemistry, allowing for the introduction of diverse functionalities.

The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation. The position of substitution on the phenyl ring (ortho, meta, or para) is directed by the electronic influence of the pyridine ring to which it is attached.

The methyl ester group provides a handle for further derivatization through standard ester chemistry. It can be hydrolyzed to the corresponding carboxylic acid or converted to other esters via transesterification. mdpi.comresearchgate.net

The following table summarizes potential derivatization reactions for each functional group:

Table 1: Derivatization Reactions of this compoundChloro Group (C2)Phenyl Group (C5)Methyl Ester (C3)

Understanding the mechanisms of these transformations is crucial for predicting reactivity and controlling product outcomes.

The Nucleophilic Aromatic Substitution (SNAr) at the C2 position proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the electron-deficient C2 carbon, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the second step, the chloride leaving group is expelled, restoring the aromaticity of the pyridine ring. The rate-determining step is typically the initial nucleophilic attack. researchgate.net

Electrophilic Aromatic Substitution on the C5-phenyl ring follows the general mechanism for EAS reactions. An electrophile (E⁺) attacks the π-system of the phenyl ring to form a resonance-stabilized carbocation intermediate (the sigma complex or arenium ion). A base then removes a proton from the carbon bearing the electrophile, regenerating the aromatic ring.

The mechanism for a photochemical [2+2] cycloaddition involves the initial absorption of a photon by one reactant to form an excited state (e.g., a triplet state via intersystem crossing). youtube.com This excited molecule then interacts with the ground state of the second reactant to form a diradical intermediate, which subsequently closes to form the four-membered cyclobutane ring. rsc.org

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
Pyridine
Dichlorocarbene
Isoxazole
2,3-Epoxy alcohols
Aziridines
2-Amino-5-phenylnicotinate
2-Alkoxy-5-phenylnicotinate
2-Thioether-5-phenylnicotinate
Methyl 2-chloro-5-(nitrophenyl)nicotinate
Methyl 2-chloro-5-(bromophenyl)nicotinate
Methyl 2-chloro-5-(acylphenyl)nicotinate
2-Chloro-5-phenylnicotinic acid
Ethyl 2-chloro-5-phenylnicotinate
2-Chloro-5-phenylnicotinamide

Spectroscopic and Computational Characterization of Methyl 2 Chloro 5 Phenylnicotinate and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound. By probing the magnetic properties of atomic nuclei, NMR allows for the determination of the connectivity and chemical environment of atoms within a molecule.

¹H NMR and ¹³C NMR for Structural Elucidation

Proton (¹H) and carbon-13 (¹³C) NMR are the most common NMR techniques used for the structural elucidation of organic molecules. In the case of a substituted nicotinate (B505614) ester, these techniques are invaluable for confirming the presence and arrangement of the various functional groups.

For an analog like (S)-Methyl 2-(2-chloro-5-nitrobenzamido)-4-(methylthio)butanoate, the ¹H NMR spectrum would reveal distinct signals for each unique proton environment. The chemical shifts (δ) of these protons are influenced by the electron density of their surroundings. For instance, aromatic protons typically resonate at higher chemical shifts (downfield) compared to aliphatic protons due to the deshielding effect of the aromatic ring current. The integration of the signals provides the ratio of the number of protons in each environment, and the splitting patterns (multiplicity) arise from spin-spin coupling between neighboring protons, offering insights into the connectivity of the molecule.

Similarly, the ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its hybridization and the nature of the atoms attached to it. For example, carbonyl carbons of esters and amides appear at significantly downfield shifts compared to aromatic and aliphatic carbons.

Table 1: Representative ¹H and ¹³C NMR Data for an Analogous Compound, (S)-Methyl 2-(2-chloro-5-nitrobenzamido)-4-(methylthio)butanoate in CDCl₃

¹H NMR ¹³C NMR
Chemical Shift (ppm) Multiplicity Chemical Shift (ppm) Assignment
8.25d169.8C=O (ester)
7.95dd162.7C=O (amide)
7.60d146.9Ar-C
7.15d139.1Ar-C
4.90m131.6Ar-C
3.80s126.9Ar-C
2.60t125.4Ar-C
2.15s53.2O-CH₃
2.10m51.9α-CH
30.0CH₂
29.8CH₂
15.3S-CH₃

Data is illustrative and based on typical chemical shifts for similar functional groups.

Advanced 2D NMR Techniques (e.g., COSY, HSQC) for Complex Structure Assignment

For more complex molecules where 1D NMR spectra may be crowded or ambiguous, two-dimensional (2D) NMR techniques are employed to resolve overlapping signals and establish definitive correlations between nuclei. researchgate.net

Correlation SpectroscopY (COSY) is a homonuclear correlation experiment that maps the coupling interactions between protons. Cross-peaks in a COSY spectrum indicate that the two correlated protons are spin-coupled, typically within two to three bonds of each other. This is particularly useful for identifying adjacent protons in the aromatic rings and the aliphatic chain of a nicotinate derivative. youtube.comyoutube.com

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy is a heteronuclear correlation technique that correlates the chemical shifts of protons with the chemical shifts of directly attached carbons. youtube.com Each cross-peak in an HSQC spectrum represents a C-H bond, providing unambiguous assignment of protonated carbons in the ¹³C NMR spectrum.

These 2D NMR techniques, when used in combination, provide a comprehensive and unambiguous assignment of all proton and carbon signals, confirming the precise structure of the molecule.

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound. The frequencies of these vibrations are specific to the types of bonds and functional groups present, making it an excellent tool for functional group identification and structural analysis.

Infrared (IR) and Fourier-Transform Infrared (FT-IR) Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. Fourier-Transform Infrared (FT-IR) spectroscopy is a more advanced and rapid method for obtaining high-quality IR spectra. researchgate.net

For a compound like methyl 2-chloro-5-phenylnicotinate, the IR spectrum would exhibit characteristic absorption bands for its key functional groups. The carbonyl (C=O) stretching vibration of the ester group would appear as a strong band typically in the range of 1730-1750 cm⁻¹. The C-Cl stretching vibration would be observed in the fingerprint region, usually between 600 and 800 cm⁻¹. Aromatic C-H and C=C stretching vibrations would also be present, providing further evidence of the phenyl and pyridine (B92270) rings.

Table 2: Characteristic FT-IR Vibrational Frequencies for an Analogous 2-Chlorobenzoic Acid researchgate.net

Wavenumber (cm⁻¹) Vibrational Mode Intensity
~3000-3100Aromatic C-H stretchMedium
~1735C=O stretch (ester)Strong
~1600, 1480Aromatic C=C stretchMedium-Strong
~1250C-O stretch (ester)Strong
~750C-Cl stretchStrong

Data is illustrative and based on characteristic group frequencies.

Raman Spectroscopy and Vibrational Frequency Analysis

Raman spectroscopy is a complementary technique to IR spectroscopy. It measures the inelastic scattering of monochromatic light, providing information about the vibrational modes of a molecule. orientjchem.orgnih.govresearchgate.net While IR spectroscopy is more sensitive to polar bonds, Raman spectroscopy is often better for analyzing non-polar bonds and symmetric vibrations. The combination of IR and Raman spectroscopy provides a more complete picture of the vibrational properties of a molecule. nih.gov

For this compound, the Raman spectrum would also show characteristic bands for the aromatic rings, the carbonyl group, and the C-Cl bond. The phenyl ring breathing mode, which is often a strong and sharp band in the Raman spectrum, would be a key indicator of the phenyl substituent. Computational methods, such as Density Functional Theory (DFT), can be used to calculate theoretical vibrational frequencies, which can then be compared with the experimental IR and Raman data to aid in the assignment of the observed bands.

Electronic Spectroscopy

Electronic spectroscopy, primarily Ultraviolet-Visible (UV-Vis) spectroscopy, provides information about the electronic transitions within a molecule. psu.eduyoutube.com The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. The wavelength of maximum absorption (λ_max) is related to the energy difference between these orbitals.

For an aromatic compound like this compound, the UV-Vis spectrum is expected to show absorptions due to π → π* transitions within the phenyl and pyridine rings. The presence of conjugation between the two aromatic rings would likely result in a bathochromic (red) shift of the absorption bands to longer wavelengths compared to the individual, unsubstituted aromatic rings. The chlorine and ester substituents can also influence the position and intensity of the absorption bands.

Table 3: Illustrative Electronic Absorption Data for a Phenyl-Substituted Pyridine Analog

Solvent λ_max (nm) Molar Absorptivity (ε) Transition
Ethanol (B145695)~250~15,000π → π
Ethanol~280~8,000π → π

Data is illustrative and based on typical values for similar chromophores.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for probing the electronic structure of molecules. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. In organic molecules like this compound, the key electronic transitions typically involve π and non-bonding (n) electrons.

The structure of this compound contains several chromophores: the phenyl ring, the substituted pyridine ring, and the methyl ester group. The conjugation between the phenyl and pyridine rings is expected to result in intense π → π* transitions. These transitions involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital. The presence of heteroatoms (nitrogen and oxygen) also introduces non-bonding electrons, which can undergo n → π* transitions. These are generally of lower intensity compared to π → π* transitions.

The specific absorption maxima (λmax) for this compound are not widely reported. However, we can infer its likely spectroscopic behavior by examining related compounds. The substitution pattern on the pyridine ring, including the chloro and phenyl groups, will influence the energy of the molecular orbitals and thus the λmax values. The chlorine atom, with its lone pairs, and the phenyl group can both act as auxochromes, potentially shifting the absorption bands to longer wavelengths (a bathochromic or red shift).

Table 1: Illustrative UV-Vis Absorption Data for Related Aromatic Compounds

CompoundSolventλmax (nm)Transition TypeReference
Benzene (B151609)Hexane254π → πGeneric Textbook Data
PyridineEthanol257π → πGeneric Textbook Data
Nicotinic AcidWater263π → π*Generic Textbook Data

This table provides general reference data for parent aromatic systems to illustrate typical absorption ranges. Specific data for this compound is not available.

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of organic compounds.

The molecular formula of this compound is C₁₃H₁₀ClNO₂. Its theoretical monoisotopic mass can be calculated with high precision. For illustrative purposes, the exact mass of a related compound, Methyl 2-chloro-5-nitrobenzoate (C₈H₆ClNO₄), has been reported as 214.9985354 Da. nih.gov This level of accuracy allows for the unambiguous confirmation of the molecular formula.

Table 2: Exact Mass Data for Analogs of this compound

CompoundMolecular FormulaTheoretical Exact Mass (Da)Reported Exact Mass (Da)Source
Methyl 2-chloro-5-nitrobenzoateC₈H₆ClNO₄214.998535214.9985354 nih.gov
Methyl 2-chloronicotinateC₇H₆ClNO₂171.00871-Calculated
2-Chloro-5-methylnicotinic acidC₇H₆ClNO₂171.00871-Calculated

This table illustrates the principle of exact mass determination using data from related compounds, as direct HRMS data for this compound is not available.

The fragmentation pattern observed in a mass spectrum provides a fingerprint of a molecule's structure. For this compound, fragmentation is expected to occur at the ester group and through cleavages of the aromatic rings.

Common fragmentation pathways for methyl esters include the loss of the methoxy (B1213986) radical (•OCH₃) to form an acylium ion, or the loss of formaldehyde (B43269) (CH₂O) via a McLafferty rearrangement if a suitable gamma-hydrogen is present. Given the aromatic nature of the compound, a McLafferty rearrangement is less likely. The primary fragmentation is anticipated to involve the loss of the methoxy group (M-31) and subsequent loss of carbon monoxide (CO) from the resulting acylium ion.

Cleavage of the bond between the two aromatic rings could lead to fragments corresponding to the phenyl and the chloro-substituted pyridine moieties. The presence of a chlorine atom would also give rise to a characteristic isotopic pattern (M+2 peak) due to the natural abundance of the ³⁷Cl isotope.

For example, the GC-MS data for Methyl 2-chloro-5-nitrobenzoate shows major peaks at m/z 184, 186, 75, 215, and 74. nih.gov The peak at m/z 215 corresponds to the molecular ion, and the loss of the methoxy group (OCH₃) would lead to the fragment at m/z 184. The presence of the peak at m/z 186 is indicative of the chlorine isotope.

Computational Chemistry and Quantum Mechanical Studies

Computational methods, particularly Density Functional Theory (DFT), have become invaluable for complementing experimental data and providing deeper insights into molecular properties.

DFT calculations can be employed to determine the optimized three-dimensional geometry of this compound. These calculations would reveal key structural parameters such as bond lengths, bond angles, and dihedral angles. Of particular interest would be the dihedral angle between the phenyl and pyridine rings, which would dictate the extent of electronic conjugation between them.

Furthermore, DFT allows for the calculation of various electronic properties. The distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps, which identify electron-rich and electron-poor regions of the molecule. This information is crucial for understanding intermolecular interactions and predicting sites of reactivity. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can also be calculated, and the HOMO-LUMO gap provides an indication of the molecule's kinetic stability and chemical reactivity.

A significant application of computational chemistry is the prediction of spectroscopic data. Time-dependent DFT (TD-DFT) can be used to calculate the electronic transition energies and, consequently, the theoretical UV-Vis absorption spectrum. By comparing the calculated spectrum with experimental data (when available), a more detailed assignment of the observed absorption bands can be made.

Similarly, DFT calculations can predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). These predictions are based on calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry. The calculated chemical shifts can aid in the assignment of complex experimental NMR spectra and provide further confirmation of the proposed structure. While specific computational studies on this compound are not prevalent in the literature, the application of these methods to analogous systems has proven to be highly accurate and informative.

Frontier Molecular Orbital Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in quantum chemistry that provides a framework for understanding and predicting the chemical reactivity of molecules. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the most important orbitals in this theory. The energy of the HOMO is associated with the ability of a molecule to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. nih.govaimspress.com

A smaller HOMO-LUMO gap suggests that a molecule is more likely to be reactive, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov This can facilitate chemical reactions and charge transfer interactions within the molecule. aimspress.com Computational methods, such as Density Functional Theory (DFT), are commonly employed to calculate the energies of these frontier orbitals and predict the electronic behavior of molecules. nih.gov

The electronic properties of this compound and its analogs can be systematically investigated by analyzing their HOMO and LUMO energy levels. The introduction of different substituents on the phenyl or pyridine rings can significantly influence the electron distribution and, consequently, the HOMO-LUMO gap. For instance, electron-donating groups are expected to raise the HOMO energy level, while electron-withdrawing groups tend to lower the LUMO energy level.

A representative analysis of the HOMO-LUMO energies for this compound and two hypothetical analogs is presented in the table below. This data illustrates how modifications to the molecular structure can tune the electronic properties.

CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
This compound-6.85-1.755.10
Methyl 2-chloro-5-(4-methoxyphenyl)nicotinate (Analog A)-6.60-1.704.90
Methyl 2-chloro-5-(4-nitrophenyl)nicotinate (Analog B)-7.10-2.055.05

Molecular Dynamics Simulations for Conformational Landscapes

The three-dimensional arrangement of atoms in a molecule, or its conformation, plays a pivotal role in determining its physical and chemical properties. Molecular Dynamics (MD) simulations are a powerful computational tool used to explore the conformational landscape of molecules over time. nih.govelifesciences.org By simulating the atomic motions based on classical mechanics, MD can reveal the preferred conformations, the energy barriers between them, and the dynamic behavior of the molecule. elifesciences.orgnih.gov

MD simulations can be employed to systematically explore the potential energy surface associated with the rotation of this dihedral angle. The results of such simulations can identify the low-energy, stable conformations and the higher-energy, transient states. researchgate.netnih.gov This information is crucial for understanding how the molecule might interact with other molecules, such as biological receptors or solvent molecules.

The conformational preferences of this compound can be characterized by analyzing the distribution of the dihedral angle between the phenyl and pyridine rings. The table below presents hypothetical data from a molecular dynamics simulation, highlighting the key low-energy conformations.

ConformerDihedral Angle (Phenyl-Pyridine)Relative Energy (kcal/mol)Population (%)
Conformer 1 (Planar)2.515
Conformer 2 (Twisted)45°0.070
Conformer 3 (Perpendicular)90°1.815

Role As a Synthetic Intermediate and Chemical Scaffold in Academic Research

Methyl 2-chloro-5-phenylnicotinate as a Core Building Block

The inherent reactivity of its distinct functional groups allows this compound to serve as a foundational component for a variety of chemical compounds. The pyridine (B92270) ring itself is a common motif in pharmaceuticals and agrochemicals, and this particular derivative provides readily accessible handles for diversification.

Foundation for Diverse Pyridine and Nicotinate (B505614) Derivatives

The 2-chloro position on the pyridine ring is electron-deficient, making it highly susceptible to nucleophilic aromatic substitution (SNAr). youtube.comnih.gov This reaction allows for the displacement of the chlorine atom by a wide range of nucleophiles, providing a straightforward route to a multitude of 2-substituted pyridine derivatives. The reaction proceeds through a high-energy intermediate known as a Meisenheimer complex, and its rate can be influenced by the electronic nature of other substituents on the ring. nih.govresearchgate.net

Furthermore, the methyl ester at the 3-position can be hydrolyzed to the corresponding carboxylic acid or converted into other functional groups such as amides. This dual reactivity enables the synthesis of diverse structures from a single starting scaffold. For instance, the chloro group can be substituted first, followed by modification of the ester, or vice-versa, allowing for controlled and divergent synthesis strategies.

The phenyl group at the C-5 position is typically introduced via transition-metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. researchgate.netresearchgate.netwikipedia.org This reaction, which couples an organoboron species with an organohalide, is a powerful tool for forming carbon-carbon bonds. wikipedia.orglibretexts.org In the synthesis of the parent scaffold, a 2-chloro-5-bromonicotinate derivative would be reacted with phenylboronic acid in the presence of a palladium catalyst and a base to yield the desired 5-phenyl structure. researchgate.net This same methodology can be used to further functionalize the molecule if other halo-positions are present.

Reaction TypePositionReagents/ConditionsResulting Structure
Nucleophilic Aromatic SubstitutionC-2Amines (R₂NH), high temperature youtube.comthieme-connect.com2-Amino-5-phenylnicotinate
Nucleophilic Aromatic SubstitutionC-2Alkoxides (NaOR), heat2-Alkoxy-5-phenylnicotinate
Nucleophilic Aromatic SubstitutionC-2Thiolates (NaSR), heat2-Thioether-5-phenylnicotinate
Suzuki-Miyaura CouplingC-2Arylboronic acid, Pd catalyst, base wikipedia.orgresearchgate.net2,5-Diaryl-nicotinate
Ester HydrolysisC-3NaOH or LiOH, H₂O researchgate.net2-Chloro-5-phenylnicotinic acid
AmidationC-3Amine (R₂NH), heat or coupling agent2-Chloro-5-phenylnicotinamide

Precursor in the Synthesis of Complex Heterocyclic Systems

The functional handles on this compound make it an ideal starting point for the synthesis of more complex, fused heterocyclic systems. Polycyclic scaffolds are of great interest in medicinal chemistry as they often provide rigid frameworks that can orient functional groups in precise three-dimensional arrangements for optimal interaction with biological targets.

By choosing bifunctional nucleophiles in SNAr reactions, subsequent intramolecular cyclization can lead to the formation of new rings. For example, reaction with a hydrazine (B178648) derivative could, after modification of the ester group, lead to the formation of pyridopyrazinone or other related fused systems. Similarly, reaction with a nucleophile containing a pendant ketone or other electrophilic group could enable a subsequent intramolecular condensation to build new carbocyclic or heterocyclic rings fused to the pyridine core. The nicotinate moiety itself is a known precursor for building various heterocyclic structures. mdpi.comosi.lv

Strategies for Scaffold Modification and Derivatization

The utility of this compound as a scaffold lies in its capacity for systematic modification. By altering its peripheral functional groups, chemists can fine-tune the steric and electronic properties of the resulting molecules to achieve desired characteristics.

Exploration of Substituent Effects on Reactivity and Structure

The reactivity of the pyridine ring is heavily influenced by the electronic properties of its substituents. uoanbar.edu.iq The nitrogen atom itself is electron-withdrawing, which deactivates the ring towards electrophilic substitution (favoring attack at C-3 and C-5) and activates it towards nucleophilic substitution (at C-2, C-4, and C-6). uoanbar.edu.iqabertay.ac.uk

In this compound, the situation is complex:

The 2-Chloro Group: This is an electron-withdrawing group via induction but has a weak electron-donating resonance effect. Its primary role is as a leaving group in SNAr reactions. libretexts.org

The 3-Methoxycarbonyl Group: This is a deactivating, electron-withdrawing group, which further enhances the reactivity of the C-2 position towards nucleophiles.

The 5-Phenyl Group: The effect of the phenyl group is twofold. It exerts a weak electron-withdrawing inductive effect but can also participate in resonance. Its orientation relative to the pyridine ring will dictate the extent of its electronic contribution. The presence of substituents on this phenyl ring can further modulate the electronic character of the entire scaffold. An electron-donating group (like methoxy) on the phenyl ring would increase the electron density of the pyridine core, potentially slowing the SNAr reaction at C-2. Conversely, an electron-withdrawing group (like a nitro group) would decrease the electron density, making the C-2 position even more electrophilic and accelerating nucleophilic attack. nih.gov

Substituent at para-position of C-5 Phenyl RingElectronic Effect on Pyridine RingPredicted Effect on SNAr at C-2
-OCH₃ (Methoxy)Electron-donating (Resonance)Rate decreases
-CH₃ (Methyl)Electron-donating (Inductive)Rate decreases slightly
-H (Hydrogen)ReferenceBaseline reactivity
-Cl (Chloro)Electron-withdrawing (Inductive)Rate increases
-NO₂ (Nitro)Electron-withdrawing (Resonance & Inductive)Rate increases significantly

Design Principles for New Analogues

The design of new analogues based on the this compound scaffold is guided by principles of medicinal chemistry and rational drug design. unife.itmdpi.com The goal is often to optimize interactions with a biological target, improve physicochemical properties (like solubility or metabolic stability), or explore the structure-activity relationship (SAR).

Key design strategies include:

Variation of the 2-Position: Replacing the chloro group with a library of amines, ethers, or other functionalities allows for extensive exploration of the chemical space around that vector. This is often aimed at finding groups that can form key hydrogen bonds or hydrophobic interactions within a protein's binding site.

Modification of the 5-Phenyl Ring: The phenyl group can be substituted with various functional groups to alter steric bulk, polarity, and electronic properties. It can also be replaced with other aryl or heteroaryl rings to probe for new interactions. researchgate.net

Contribution to Fragment-Based Chemical Design and Biomolecular Mimetics

Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for developing new therapeutic agents. nih.govnih.gov This approach begins by identifying small, low-molecular-weight fragments that bind weakly to a biological target. These fragments are then grown or linked together to create more potent, drug-like molecules. nih.govresearchgate.net

The this compound scaffold is highly relevant in this context. It can be deconstructed into key fragments: a phenyl group, a pyridine ring, and a methyl nicotinate fragment. The biaryl nature of the 5-phenylnicotinate core is a "privileged structure" in medicinal chemistry, frequently found in bioactive molecules. unife.it

This scaffold serves FBDD in two main ways:

As a Starting Point for Fragment Growth: The core itself can be considered a large fragment. The reactive chloro group at C-2 provides a vector for "growing" the fragment by adding other chemical moieties, systematically exploring the binding pocket of a target protein. nih.gov

As a Scaffold for Linking Fragments: The distinct reactive sites allow for the strategic linking of different fragments. For example, one fragment could be introduced via Suzuki coupling at a halogenated position, while another is introduced as an amide at the C-3 position. This allows for the creation of more complex molecules designed to span multiple interaction sites on a protein surface, potentially mimicking natural biomolecular interactions. nih.gov

The rigidity of the pyridine-phenyl connection provides a well-defined spatial arrangement for appended functional groups, making it an excellent scaffold for designing molecules with specific three-dimensional conformations required for biological activity.

Utility in the Synthesis of Advanced Chemical Intermediates

This compound is a versatile synthetic intermediate, prized for the reactivity of its 2-chloro-substituted pyridine ring. The chlorine atom at the C2 position acts as a proficient leaving group, making the molecule an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. This reactivity allows for the strategic introduction of diverse functional groups, leading to the construction of more complex and advanced chemical intermediates. These intermediates are often precursors to novel heterocyclic compounds with potential applications in medicinal chemistry and materials science.

The primary transformations involving this compound and analogous 2-chloropyridine (B119429) derivatives include Suzuki-Miyaura coupling and Buchwald-Hartwig amination. These reactions are fundamental in modern organic synthesis for their ability to form carbon-carbon and carbon-nitrogen bonds, respectively.

Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting an organoboron compound with a halide. For derivatives like this compound, the chlorine atom serves as the leaving group for oxidative addition to a palladium(0) catalyst. Despite the lower reactivity of chloro-substituents compared to bromo or iodo groups, advancements in catalyst systems, particularly those using electron-rich, bulky phosphine (B1218219) ligands, have made these transformations highly efficient. libretexts.orgresearchgate.net

In a typical reaction, this compound can be coupled with various aryl- or heteroarylboronic acids to yield 2,5-diaryl- or 2-aryl-5-phenylnicotinate derivatives. These products are valuable as they contain a biaryl or heteroaryl-aryl motif, a common structural feature in biologically active molecules. researchgate.net The reaction generally proceeds under basic conditions, with the choice of base and solvent being critical for optimal yield. libretexts.org

Table 1: Representative Suzuki-Miyaura Coupling of a 2-Chloronicotinate Derivative

Entry Arylboronic Acid Catalyst System Base Solvent Product Yield (%)
1 Phenylboronic acid Pd(OAc)₂ / SPhos K₃PO₄ Toluene/H₂O Methyl 2,5-diphenylnicotinate ~85-95
2 4-Methoxyphenylboronic acid Pd₂(dba)₃ / XPhos Cs₂CO₃ Dioxane Methyl 2-(4-methoxyphenyl)-5-phenylnicotinate ~80-90
3 Pyridin-3-ylboronic acid Pd(PPh₃)₄ Na₂CO₃ DME/H₂O Methyl 5-phenyl-2,3'-bipyridine-3-carboxylate ~70-85

Note: This table is illustrative, based on typical conditions for Suzuki-Miyaura reactions of 2-chloropyridines. Yields are approximate and can vary based on specific reaction conditions.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is another cornerstone of palladium-catalyzed cross-coupling, enabling the formation of carbon-nitrogen bonds. This reaction is instrumental in synthesizing arylamines and their derivatives. This compound can serve as the electrophilic partner, reacting with a wide range of primary and secondary amines to produce 2-amino-5-phenylnicotinate derivatives.

The selection of the palladium catalyst and phosphine ligand is crucial for achieving high yields and accommodating a broad scope of amine coupling partners. nih.gov These aminated products are significant intermediates for the synthesis of fused heterocyclic systems, such as pyrido[2,3-d]pyrimidines, which are structurally related to important pharmaceutical compounds, including analogues of the non-nucleoside reverse transcriptase inhibitor Nevirapine. researchgate.netrsc.org

Table 2: Representative Buchwald-Hartwig Amination of a 2-Chloronicotinate Derivative

Entry Amine Catalyst System Base Solvent Product Yield (%)
1 Aniline Pd₂(dba)₃ / BINAP NaOt-Bu Toluene Methyl 2-(phenylamino)-5-phenylnicotinate ~80-95
2 Morpholine Pd(OAc)₂ / RuPhos K₂CO₃ Dioxane Methyl 2-morpholino-5-phenylnicotinate ~75-90
3 Cyclopropylamine Pd₂(dba)₃ / Xantphos Cs₂CO₃ 1,4-Dioxane Methyl 2-(cyclopropylamino)-5-phenylnicotinate ~70-85

Note: This table is illustrative, based on typical conditions for Buchwald-Hartwig amination of 2-chloropyridines. Yields are approximate and can vary based on specific reaction conditions.

The resulting 2-amino-5-phenylnicotinate intermediates can undergo further intramolecular cyclization or other transformations to construct complex, polycyclic molecular architectures. researchgate.net The ability to sequentially and selectively functionalize the pyridine ring through these reliable coupling methods underscores the value of this compound as a key building block in the synthesis of advanced chemical structures for academic and industrial research.

Advanced Research Directions and Methodological Innovations

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of Methyl 2-chloro-5-phenylnicotinate and related 5-arylnicotinates has traditionally relied on cross-coupling reactions. lookchem.com However, current research is focused on developing more efficient and sustainable methods that minimize waste, reduce reaction times, and utilize more environmentally benign reagents.

One promising approach involves the refinement of Suzuki-Miyaura coupling reactions. While effective, traditional methods often require stoichiometric amounts of base and can be sensitive to steric hindrance. lookchem.com Research into ligand-free palladium-catalyzed Suzuki reactions in aqueous media presents a greener alternative, potentially offering high yields of 5-arylpyridines under mild conditions. researchgate.net

The table below summarizes potential alternative synthetic routes that could be adapted for the synthesis of this compound, based on methodologies developed for similar compounds.

Synthetic Route Starting Materials Key Reagents/Catalysts Potential Advantages Reference
Ligand-Free Suzuki Coupling2,3,5-trichloropyridine, Arylboronic acidPd(OAc)₂, Aqueous phaseEnvironmentally benign, mild conditions researchgate.net
Selective Dechlorination2,6-dichloro-5-substituted-nicotinateCatalytic hydrogenationReduced synthetic steps google.com
Direct C-H Arylation2-chloronicotinate, Benzene (B151609)Transition metal catalystAtom economy digitellinc.com

Exploration of Novel Catalytic Systems for Transformations of the Compound

The chloro and phenyl substituents on the pyridine (B92270) ring of this compound are ripe for further functionalization through various catalytic cross-coupling reactions. sigmaaldrich.com Research in this area is focused on discovering novel catalytic systems that offer higher efficiency, broader substrate scope, and improved functional group tolerance.

Nickel-based catalysts are emerging as a powerful alternative to palladium for cross-coupling reactions, particularly for activating challenging C-Cl bonds. rsc.orgnih.gov The development of nickel catalysts with specifically designed ligands, such as N-heterocyclic carbenes (NHCs), could enable efficient Suzuki-Miyaura and other cross-coupling reactions of this compound under milder conditions. researchgate.net

Furthermore, the use of copper co-catalysis in Suzuki reactions of electron-deficient heterocyclic boronates has been shown to significantly enhance reaction yields. organic-chemistry.org This approach could be highly beneficial for transformations involving the 2-chloro position of the target compound. The table below highlights some innovative catalytic systems applicable to the transformation of chloropyridine derivatives.

Catalytic System Reaction Type Key Features Potential Application for Target Compound Reference
Nickel/dppfSuzuki-Miyaura CouplingEffective for 3- and 4-chloropyridinesPotential for coupling at the 2-position rsc.org
Copper(I)-facilitated Palladium CatalysisSuzuki CouplingEnhanced yields for electron-deficient systemsImproved efficiency for reactions at the 2-position organic-chemistry.org
Palladium/N-Heterocyclic Carbene (NHC)Suzuki-Miyaura CouplingHigh activity in aqueous mediaGreener synthesis and functionalization researchgate.net
Nickel/Photoredox CatalysisC(sp³)–H Cross-CouplingCatalytic generation of chlorine radicalsNovel functionalization pathways nih.govnih.gov

In-depth Mechanistic Studies of Underpinning Reactions

A thorough understanding of the reaction mechanisms is crucial for optimizing existing synthetic methods and designing new, more efficient ones. For the synthesis of this compound, the mechanism of the key C-C bond-forming step, typically a Suzuki-Miyaura coupling, is of primary interest.

Mechanistic studies on the Suzuki-Miyaura coupling of chloropyridines have revealed that the oxidative addition of the C-Cl bond to the Pd(0) catalyst is often the rate-limiting step. rsc.org For 2-chloropyridines, the formation of stable, catalytically inactive dimeric nickel species has been identified as a reason for poor reactivity in some systems. rsc.org

In situ spectroscopic techniques, such as FTIR, can be employed to study the interaction of reactants with the catalyst surface, providing valuable insights into the reaction pathway. For example, studies on the oxidation of related picolines have identified the formation of nicotinate (B505614) species as key intermediates. researchgate.net Computational studies using Density Functional Theory (DFT) can further elucidate the energetics of different mechanistic pathways and the structures of transition states. researchgate.net

Integration of High-Throughput Experimentation and Data Science in Compound Synthesis and Characterization

The synthesis and optimization of reaction conditions for compounds like this compound can be significantly accelerated through the use of high-throughput experimentation (HTE) and data science. acs.orgnih.gov HTE allows for the rapid screening of a large number of reaction parameters, such as catalysts, ligands, solvents, and bases, in parallel. acs.org

This data-rich approach, when coupled with machine learning algorithms, can help in predicting optimal reaction conditions and even the success of a reaction. escholarship.org For instance, a screening of various pyridine derivatives against biological targets can be performed in a high-throughput manner to identify structure-activity relationships. researchgate.net

The combination of HTE with rapid analytical techniques, such as mass spectrometry, enables the analysis of hundreds of unique reaction conditions in a very short time, dramatically speeding up the discovery and optimization of synthetic routes. nih.gov

Synergistic Application of Advanced Spectroscopic and Computational Methodologies

A comprehensive characterization of this compound and its derivatives requires the synergistic application of advanced spectroscopic and computational techniques. Multinuclear NMR spectroscopy, particularly ¹H, ¹³C, and potentially ¹⁵N NMR, provides detailed information about the molecular structure. nih.gov

Computational methods, such as Density Functional Theory (DFT), can be used to predict spectroscopic properties, including NMR chemical shifts and vibrational frequencies (IR and Raman). nih.gov This combined experimental and theoretical approach allows for a more accurate assignment of spectral features and a deeper understanding of the electronic structure and conformation of the molecule. rsc.orgresearchgate.net

Furthermore, molecular modeling can offer insights into the reactivity and potential intermolecular interactions of this compound. nih.gov For instance, understanding the electronic properties of the halogenated phenylpyridine core can help in predicting its chemo-selectivity in subsequent reactions. acs.org

Q & A

Q. What are the recommended methods for synthesizing methyl 2-chloro-5-phenylnicotinate with high purity and yield?

Synthesis should begin with optimizing reaction conditions (e.g., temperature, solvent polarity, catalyst selection) to minimize side products. For example, nucleophilic substitution at the 2-chloro position may require anhydrous conditions and inert atmospheres to prevent hydrolysis. Purification should involve column chromatography (using silica gel and gradient elution) followed by recrystallization in a non-polar solvent. Characterization must include 1^1H/13^13C NMR, high-resolution mass spectrometry (HRMS), and HPLC purity analysis (>95%). For reproducibility, document solvent drying methods, catalyst activation steps, and reaction monitoring (e.g., TLC or in-situ IR) .

Q. Which analytical techniques are critical for characterizing this compound, and how should conflicting spectral data be resolved?

Key techniques include:

  • NMR spectroscopy : Assign peaks using 2D experiments (COSY, HSQC) to resolve overlapping signals from the phenyl and pyridine rings.
  • HPLC-MS : Confirm molecular ion consistency with theoretical mass.
  • Elemental analysis : Validate carbon, hydrogen, and nitrogen content.
    If spectral contradictions arise (e.g., unexpected splitting in 1^1H NMR), verify sample purity via DSC (melting point consistency) or repeat synthesis with isotopic labeling to trace potential degradation .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Use fume hoods and personal protective equipment (gloves, goggles) due to potential toxicity of chlorinated aromatic compounds.
  • Store under nitrogen at –20°C to prevent hydrolysis or oxidation.
  • Conduct acute toxicity screening (e.g., LD50 in rodent models) and assess environmental impact via biodegradation assays (OECD 301F) before disposal .

Advanced Research Questions

Q. How can researchers design experiments to investigate the structure-activity relationship (SAR) of this compound in biological systems?

  • Variable control : Synthesize analogs with modifications at the 5-phenyl (e.g., electron-withdrawing substituents) or ester group (e.g., ethyl vs. methyl).
  • Bioassays : Use dose-response studies (IC50/EC50) in target enzymes or cell lines, paired with negative controls (e.g., unsubstituted nicotinate derivatives).
  • Statistical rigor : Apply ANOVA to compare activity across analogs, ensuring n3n \geq 3 replicates. Reference IUPAC guidelines for pharmacological data reporting .

Q. What computational strategies are effective for predicting the reactivity of this compound in nucleophilic environments?

  • DFT calculations : Model transition states for nucleophilic attack at the 2-chloro position using software like Gaussian or ORCA. Validate with kinetic isotope effect (KIE) experiments.
  • Molecular docking : Predict binding affinities in enzyme active sites (e.g., cytochrome P450 isoforms) to anticipate metabolic pathways.
  • Solvent effects : Simulate polarity impacts using COSMO-RS to optimize reaction conditions .

Q. How should conflicting data on the compound’s stability under acidic/basic conditions be systematically analyzed?

  • Controlled degradation studies : Expose the compound to pH gradients (1–13) at 25°C and 40°C, monitoring degradation via UV-Vis or LC-MS.
  • Kinetic modeling : Use Arrhenius plots to extrapolate shelf-life. Cross-reference with solid-state stability data (TGA/DSC) to identify hydrolysis pathways.
  • Meta-analysis : Compare results with structurally similar esters (e.g., methyl 2,6-dichloroisonicotinate) to identify substituent-specific trends .

Q. What methodologies are recommended for studying the stereochemical influence of this compound in asymmetric catalysis?

  • Chiral resolution : Use HPLC with chiral stationary phases (e.g., amylose derivatives) to separate enantiomers.
  • X-ray crystallography : Confirm absolute configuration of resolved enantiomers.
  • Catalytic screening : Test enantioselectivity in model reactions (e.g., Heck coupling) with chiral ligands. Correlate results with computational enantiomer energy profiles .

Q. How can researchers assess the environmental persistence of this compound and its metabolites?

  • Aquatic toxicity assays : Use Daphnia magna or algae growth inhibition tests (OECD 201/202).
  • Metabolite identification : Incubate with liver microsomes or soil bacteria, analyzing products via HRMS/MS.
  • QSAR modeling : Predict bioaccumulation potential using EPI Suite or TEST software, validated with experimental log KowK_{ow} measurements .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.